Boc-asp(obzl)-phe-OH
Overview
Description
“Boc-asp(obzl)-phe-OH” is a derivative of aspartic acid, commonly utilized in Boc Solid Phase Peptide Synthesis (SPPS) . It’s also known as N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester or Boc-L-aspartic acid 4-benzyl ester . It has a molecular weight of 323.34 g/mol .
Synthesis Analysis
“Boc-asp(obzl)-phe-OH” is used as a starting material for the enantiospecific synthesis of ®- (+)-Boc-iturinic acid (n -C 14), the L-aspartic series of thrombin inhibitors, and diketopiperazine tetrapeptides . It’s also used in the preparation of a novel tricyclic dipeptide mimetic based on a [6 H ]-azepino indoline nucleus .Molecular Structure Analysis
The molecular formula of “Boc-asp(obzl)-phe-OH” is C16H21NO6 . It contains three different carbonyl groups: a tertiary amide linkage .Physical And Chemical Properties Analysis
“Boc-asp(obzl)-phe-OH” is a white to off-white powder . It has an optical rotation of α 25/D (c=2 AcOH) +7.5 - +9.5 ° . It’s clearly soluble in 2 ml of DMF .Scientific Research Applications
Peptide Synthesis
“Boc-asp(obzl)-phe-OH” is commonly used in Boc Solid Phase Peptide Synthesis (SPPS) as an aspartic acid derivative. Aspartic acid residues are crucial for peptide binding and solubility. The benzyl ester on the Asp sidechain is removed when the peptide is cleaved from the resin with strong acids such as HF, TFMSA, or TMSOTf .
Thrombin Inhibitors
This compound serves as a starting material for the enantiospecific synthesis of thrombin inhibitors in the L-aspartic series .
Diketopiperazine Tetrapeptides
It is used in the preparation of diketopiperazine tetrapeptides, which are cyclic peptides that have potential therapeutic applications .
Tricyclic Dipeptide Mimetics
“Boc-asp(obzl)-phe-OH” is utilized in the synthesis of novel tricyclic dipeptide mimetics based on a [6 H ]-azepino indoline nucleus .
Kinetic Studies
The compound is a highly sensitive substrate for thrombin and trypsin, allowing for kinetic studies and measurements such as kcat and Km values .
Enantiospecific Synthesis
It is also involved in the enantiospecific synthesis of various compounds, including ®- (+)-Boc-iturinic acid .
Mechanism of Action
Future Directions
“Boc-asp(obzl)-phe-OH” is commonly utilized in Boc SPPS, and aspartic acid residues are often important in peptide binding and solubility . The benzyl ester on the Asp sidechain is removed when the peptide is cleaved from the resin with strong acids such as HF, TFMSA, or TMSOTf . This suggests that “Boc-asp(obzl)-phe-OH” will continue to be a valuable tool in peptide synthesis and related research.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7/c1-25(2,3)34-24(32)27-19(15-21(28)33-16-18-12-8-5-9-13-18)22(29)26-20(23(30)31)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3,(H,26,29)(H,27,32)(H,30,31)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJAWCWMJPACSL-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-asp(obzl)-phe-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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